Cas no 1155094-40-8 (2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

2-(Chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative featuring a reactive chloromethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both a chloro and fluoro substituent enhances its reactivity, enabling selective functionalization for further derivatization. Its stable benzodiazole core and phenyl substitution contribute to its utility in constructing heterocyclic frameworks. The compound is particularly valuable in medicinal chemistry for designing biologically active molecules, owing to its ability to act as a scaffold for targeted modifications. Proper handling is required due to the reactive chloromethyl group.
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole structure
1155094-40-8 structure
商品名:2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
CAS番号:1155094-40-8
MF:C14H10ClFN2
メガワット:260.694005489349
CID:6614412
PubChem ID:43660583

2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
    • EN300-14491468
    • 1155094-40-8
    • 2-(chloromethyl)-5-fluoro-1-phenylbenzimidazole
    • インチ: 1S/C14H10ClFN2/c15-9-14-17-12-8-10(16)6-7-13(12)18(14)11-4-2-1-3-5-11/h1-8H,9H2
    • InChIKey: QKHHNROCPIPVMG-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=NC2C=C(C=CC=2N1C1C=CC=CC=1)F

計算された属性

  • せいみつぶんしりょう: 260.0516542g/mol
  • どういたいしつりょう: 260.0516542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-14491468-250mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95.0%
250mg
$367.0 2023-09-29
Enamine
EN300-14491468-100mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95.0%
100mg
$257.0 2023-09-29
Aaron
AR0288E0-2.5g
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95%
2.5g
$2025.00 2023-12-16
Enamine
EN300-14491468-0.25g
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95%
0.25g
$367.0 2023-06-06
Enamine
EN300-14491468-50mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95.0%
50mg
$174.0 2023-09-29
Enamine
EN300-14491468-2500mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95.0%
2500mg
$1454.0 2023-09-29
Enamine
EN300-14491468-1000mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95.0%
1000mg
$743.0 2023-09-29
Aaron
AR0288E0-500mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95%
500mg
$822.00 2023-12-16
Aaron
AR0288E0-10g
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95%
10g
$4413.00 2023-12-16
Aaron
AR0288E0-50mg
2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole
1155094-40-8 95%
50mg
$265.00 2023-12-16

2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole 関連文献

2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazoleに関する追加情報

2-(Chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole: A Comprehensive Overview

The compound with CAS No. 1155094-40-8, commonly referred to as 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a chloromethyl group at the 2-position and a fluorine atom at the 5-position, along with a phenyl group attached at the 1-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of benzodiazole derivatives in drug discovery, particularly in the development of anticancer agents. The chloromethyl group in this compound is known to enhance reactivity, making it a promising candidate for click chemistry reactions. Additionally, the fluorine atom at the 5-position contributes to increased lipophilicity and improved pharmacokinetic profiles, which are desirable traits for drug candidates. Researchers have also explored the use of this compound as a building block for constructing more complex molecular architectures, leveraging its structural versatility.

The synthesis of 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole typically involves a multi-step process that begins with the preparation of the benzodiazole core. This is followed by substitution reactions to introduce the chloromethyl and fluorine groups at specific positions. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.

In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it serves as an intermediate for synthesizing bioactive molecules with anticancer and anti-inflammatory properties. In materials science, its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, the chloromethyl group enables this compound to act as a versatile coupling agent in organic synthesis, facilitating the construction of complex molecules through nucleophilic substitution reactions.

From a structural standpoint, the benzodiazole framework provides aromatic stability and conjugation, which are essential for its electronic properties. The presence of electron-withdrawing groups like fluorine further modulates these properties, making the compound suitable for applications that require specific electronic behaviors. Computational studies have also been conducted to explore the molecular interactions and reactivity of this compound, providing valuable insights into its behavior under different conditions.

It is worth noting that 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole exhibits excellent thermal stability and resistance to photodegradation, which are critical factors for its use in high-performance materials. Its ability to form stable complexes with metal ions has also been investigated, opening up possibilities for its use in catalysis and sensor applications.

In conclusion, 2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and organic synthesis. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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